6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(3,4,5-trimethoxybenzyl)nicotinamide
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Description
6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(3,4,5-trimethoxybenzyl)nicotinamide is a useful research compound. Its molecular formula is C22H28N2O6 and its molecular weight is 416.474. The purity is usually 95%.
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Scientific Research Applications
Structural and Energetic Analysis of Molecular Assemblies
A study by Jarzembska et al. (2017) synthesized new cocrystals of pharmaceutically active compounds, including nicotinamide, to evaluate basic recognition patterns and crystal lattice energetic features. This research underscores the importance of molecular interactions in drug design and development (Jarzembska et al., 2017).
Bioactivity Studies
Another study focused on the synthesis of new pyrazolines incorporating nicotinamide derivatives, investigating their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. This demonstrates the compound's potential in developing treatments targeting specific enzymes or cancer types (Kucukoglu et al., 2016).
Inhibition of Na+/Ca2+ Exchange
The pharmacological properties and interaction domains of a novel Na+/Ca2+ exchange inhibitor were investigated, demonstrating preferential inhibition of NCX3, which is essential for developing neuroprotective drugs. This research provides insight into the compound's role in modulating ion exchange processes relevant to neurological conditions (Iwamoto & Kita, 2006).
Biotransformation by Microbial Cultures
Research by Hsu et al. (2007) on the biotransformation of gallic acid by Beauveria sulfurescens ATCC 7159, which produced metabolites also derived from gallic acid in mammals, highlights the potential of microbial cultures to mimic mammalian metabolism. This approach could facilitate the generation of metabolites for studying pharmacological and toxicological properties (Hsu et al., 2007).
Properties
IUPAC Name |
6-(oxan-4-ylmethoxy)-N-[(3,4,5-trimethoxyphenyl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6/c1-26-18-10-16(11-19(27-2)21(18)28-3)12-24-22(25)17-4-5-20(23-13-17)30-14-15-6-8-29-9-7-15/h4-5,10-11,13,15H,6-9,12,14H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENSSSIRYGEQCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CN=C(C=C2)OCC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.